molecular formula C17H24N2O2 B12228837 4-Benzyl-2-(piperidine-1-carbonyl)morpholine

4-Benzyl-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12228837
M. Wt: 288.4 g/mol
InChI Key: HUEKYNZDOXGBNH-UHFFFAOYSA-N
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Description

4-Benzyl-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent, such as phosgene or triphosgene, to form piperidine-1-carbonyl chloride.

    Nucleophilic Substitution: The piperidine-1-carbonyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine, to form 2-(piperidine-1-carbonyl)morpholine.

    Benzylation: Finally, the 2-(piperidine-1-carbonyl)morpholine is benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of piperidine and morpholine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the piperidine and morpholine rings provide additional binding interactions through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the morpholine ring.

    2-(Piperidine-1-carbonyl)morpholine: Lacks the benzyl group.

    Benzylmorpholine: Lacks the piperidine-1-carbonyl group.

Uniqueness

4-Benzyl-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both the benzyl group and the piperidine-1-carbonyl group on the morpholine ring. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-benzylmorpholin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C17H24N2O2/c20-17(19-9-5-2-6-10-19)16-14-18(11-12-21-16)13-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2

InChI Key

HUEKYNZDOXGBNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

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